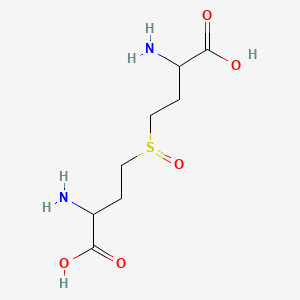

4,4'-Sulfinylbis(2-aminobutanoic acid)

Description

Properties

CAS No. |

59824-36-1 |

|---|---|

Molecular Formula |

C8H16N2O5S |

Molecular Weight |

252.29 g/mol |

IUPAC Name |

2-amino-4-(3-amino-3-carboxypropyl)sulfinylbutanoic acid |

InChI |

InChI=1S/C8H16N2O5S/c9-5(7(11)12)1-3-16(15)4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14) |

InChI Key |

IUPROKMJIUCNHZ-UHFFFAOYSA-N |

SMILES |

C(CS(=O)CCC(C(=O)O)N)C(C(=O)O)N |

Canonical SMILES |

C(CS(=O)CCC(C(=O)O)N)C(C(=O)O)N |

Synonyms |

homolanthionine sulfoxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The sulfinyl group (-S(O)-) distinguishes 4,4'-Sulfinylbis(2-aminobutanoic acid) from related compounds. Below is a detailed comparison:

Structural and Chemical Properties

†Calculated based on sulfinyl substitution in the disulfide analog.

Functional and Metabolic Differences

- Redox Activity: The sulfinyl group in 4,4'-Sulfinylbis(2-aminobutanoic acid) may confer reversible redox properties, unlike the disulfide bond in DL-Homocystine, which requires enzymatic reduction (e.g., via thioredoxin) .

- Metabolic Roles: DL-Homocystine and 4,4'-Disulfanediylbis(2-aminobutanoic acid) are directly linked to homocysteine metabolism and oxidative stress responses, whereas the sulfinyl variant’s role remains speculative but could involve intermediate redox signaling .

- Stability : Sulfonyl derivatives (e.g., 4,4'-Sulfonylbis(2-nitrobenzoic acid)) exhibit higher chemical stability due to the fully oxidized sulfur, making them suitable for industrial applications, unlike the more reactive sulfinyl/disulfide compounds .

Key Takeaways

- The sulfinyl group in 4,4'-Sulfinylbis(2-aminobutanoic acid) provides a unique redox-active site distinct from disulfide or sulfonyl analogs.

- Structural variations in sulfur linkages significantly alter chemical stability, metabolic roles, and applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4,4'-Sulfinylbis(2-aminobutanoic acid) to ensure high purity and structural integrity?

- Synthesis : Solid-phase peptide synthesis or oxidative dimerization of 2-aminobutanoic acid derivatives, followed by purification via recrystallization or column chromatography.

- Characterization :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) .

- Structural Confirmation : Nuclear magnetic resonance (NMR) for verifying the sulfinyl bridge and stereochemistry (e.g., ¹H-NMR and ¹³C-NMR) .

- Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) to confirm molecular weight (C₈H₁₆N₂O₄S₂, MW 268.35) .

Q. How can researchers investigate the role of 4,4'-Sulfinylbis(2-aminobutanoic acid) as an endogenous metabolite in mammalian systems?

- Methodological Approach :

- Isotopic Labeling : Use ¹³C- or ¹⁵N-labeled analogs to trace metabolic incorporation in cell cultures or animal models.

- Metabolomic Profiling : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) to quantify metabolite levels in biological fluids (e.g., serum, urine) .

- Knockout Models : CRISPR/Cas9-mediated deletion of homologous enzymes (e.g., cystathionine β-synthase) to study compensatory pathways .

Q. What analytical techniques are most reliable for distinguishing 4,4'-Sulfinylbis(2-aminobutanoic acid) from structural analogs like DL-homocystine or sulfonyl derivatives?

- Key Techniques :

- Thin-Layer Chromatography (TLC) : Use specific reagents (e.g., ninhydrin) to differentiate amino acid derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Resolve mass differences between sulfinyl (S=O) and sulfonyl (SO₂) groups.

- X-ray Crystallography : Confirm crystal structure and disulfide/sulfinyl bond geometry .

Advanced Research Questions

Q. What experimental design considerations are critical for addressing the compound’s instability or solubility in aqueous buffers?

- Stability : Store at room temperature (RT) in airtight, light-protected containers to prevent oxidation of the sulfinyl group .

- Solubility Optimization :

- Use polar aprotic solvents (e.g., dimethyl sulfoxide) for stock solutions.

- Adjust pH to 6–8 for enhanced aqueous solubility .

- Kinetic Studies : Monitor degradation via UV-Vis spectroscopy under varying pH, temperature, and oxidative conditions .

Q. How can researchers resolve contradictions in reported roles of 4,4'-Sulfinylbis(2-aminobutanoic acid) in inflammatory pathways?

- Case Study : Elevated 2-aminobutanoic acid derivatives in PS3 sows were linked to inflammation, but conflicting data exist .

- Resolution Strategies :

- Orthogonal Assays : Combine transcriptomic (RNA-seq) and proteomic (Western blot) data to validate inflammatory markers (e.g., IL-6, TNF-α).

- Dose-Response Studies : Test physiological vs. supraphysiological concentrations in primary cell cultures.

- Species-Specific Models : Compare murine, porcine, and human cell lines to identify conserved mechanisms .

Q. What methodologies are effective for designing and testing structural analogs (e.g., selenium or sulfur-modified derivatives) of this compound?

- Analog Synthesis :

- Replace sulfinyl with seleninyl (Se=O) or diselenide (Se-Se) groups via organoselenium chemistry .

- Bioactivity Screening :

- In Vitro : Measure antioxidant capacity using DPPH or FRAP assays.

- In Vivo : Assess toxicity and bioavailability in zebrafish or rodent models .

Q. How do in-vivo and in-vitro models differ in elucidating the compound’s bioavailability and metabolic fate?

- In-Vitro Models :

- Caco-2 Cell Monolayers : Predict intestinal absorption and permeability.

- Hepatocyte Cultures : Study phase I/II metabolism (e.g., sulfoxidation, glutathione conjugation) .

- In-Vivo Models :

- Rodent Pharmacokinetics : Track radiolabeled compounds in plasma and tissues via scintillation counting.

- Germ-Free Mice : Assess gut microbiota’s role in metabolizing the compound to butyrate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.